REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[N:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][CH:8]=1.[C:15]([N:19]=[C:20]=[O:21])([CH3:18])([CH3:17])[CH3:16].[NH4+].[Cl-]>C1COCC1>[C:15]([NH:19][C:20]([C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([O:13][CH3:14])[N:12]=1)=[O:21])([CH3:18])([CH3:17])[CH3:16] |f:3.4|
|
Name
|
|
Quantity
|
18.25 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
26.3 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting orange solution was stirred for 20 minutes at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes at -78° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 10% to 25% ethyl acetate in hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(=O)C1=NC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |